5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid
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Description
5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is a chemical compound. It is a derivative of benzoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom on the benzene ring . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of compounds similar to 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAs). These Boc-AAs can be prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting Boc-AAs are then used as starting materials in peptide synthesis .Molecular Structure Analysis
The molecular structure of 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid can be inferred from its IUPAC name and similar compounds. It consists of a benzene ring with a carboxylic acid group, a chlorine atom, and a Boc-protected amino group .Chemical Reactions Analysis
The Boc group in 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid can react with various reagents in peptide synthesis. For instance, it can react with N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, a coupling reagent, to form amide bonds without the addition of a base .Scientific Research Applications
Application 1: Dipeptide Synthesis
- Methods of Application or Experimental Procedures : The researchers prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 2: Deprotection of Boc Amino Acids and Peptides
- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application or Experimental Procedures : The researchers described a method for high-temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid .
- Results or Outcomes : The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect. The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .
properties
IUPAC Name |
2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXWUBPCIBQMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624458 |
Source
|
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid | |
CAS RN |
503555-96-2 |
Source
|
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-((tert-butoxycarbonyl)amino)-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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